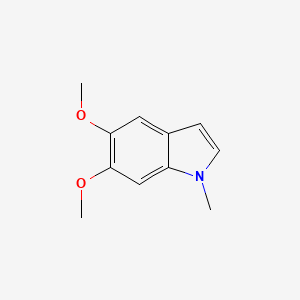

5,6-dimethoxy-1-methyl-1H-indole

Overview

Description

5,6-Dimethoxy-1-methyl-1H-indole: is an indole derivative known for its significant biological and chemical properties. Indole derivatives are prevalent in various natural products and pharmaceuticals, making them crucial in medicinal chemistry . This compound is characterized by the presence of two methoxy groups at the 5 and 6 positions and a methyl group at the 1 position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dimethoxy-1-methyl-1H-indole typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 5,6-dimethoxyindole with methyl iodide in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the methylation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethoxy-1-methyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Catalysts like palladium on carbon, acidic conditions using sulfuric acid or hydrochloric acid.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced indole derivatives.

Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

5,6-Dimethoxy-1-methyl-1H-indole is an indole derivative with significant biological and chemical properties, making it a crucial compound in medicinal chemistry. It is used as a building block in the synthesis of more complex organic molecules and is studied for its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Researchers are exploring its derivatives for potential therapeutic applications, including anticancer, antiviral, and neuroprotective effects, and its ability to modulate biological pathways. In industry, it is used in the production of specialty chemicals and materials, with its unique chemical properties making it valuable in developing new materials with specific functionalities.

Scientific Research Applications

Chemistry

this compound serves as a building block in creating complex organic molecules.

Biology

This compound is studied for its potential biological activities, such as anti-inflammatory, analgesic, and antimicrobial properties. It is also used in synthesizing bioactive molecules that can interact with biological targets.

Medicine

Derivatives of this compound are explored for potential therapeutic uses, including anticancer, antiviral, and neuroprotective effects. Researchers are also investigating its role in drug development and its capacity to modulate biological pathways. Certain synthesized 1-methyl-1H-indole-carboxaldehydes have demonstrated activity against cancer cell lines . Methoxy-substituted indole curcumin derivatives have shown dual-action anticancer and antioxidant capabilities .

Industry

In the industrial sector, this compound is utilized to produce specialty chemicals and materials. Its unique chemical properties make it valuable in developing new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 5,6-dimethoxy-1-methyl-1H-indole and its derivatives involves interactions with various molecular targets and pathways. These interactions can modulate biological processes, leading to the observed biological activities. For example, the compound may inhibit specific enzymes or receptors, thereby affecting cellular signaling pathways . Detailed studies on its mechanism of action are essential for understanding its therapeutic potential and optimizing its use in drug development .

Comparison with Similar Compounds

5,6-Dimethoxyindole: Lacks the methyl group at the 1 position, which may affect its biological activity and chemical reactivity.

1-Methylindole: Lacks the methoxy groups at the 5 and 6 positions, influencing its overall properties and applications.

5-Methoxy-1-methylindole: Contains only one methoxy group, leading to different chemical and biological characteristics.

Uniqueness: 5,6-Dimethoxy-1-methyl-1H-indole is unique due to the presence of both methoxy groups and the methyl group, which contribute to its distinct chemical reactivity and biological activity. These structural features make it a valuable compound for various research and industrial applications .

Biological Activity

5,6-Dimethoxy-1-methyl-1H-indole is an indole derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C₁₃H₁₅N₃O₃ and a molecular weight of 251.27 g/mol. The presence of methoxy groups at the 5 and 6 positions, along with a methyl group at the 1 position, contributes to its unique reactivity and biological activity.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. It has been investigated for its effectiveness against various strains of viruses, including HIV. In one study, derivatives of this compound showed submicromolar activity in inhibiting cell-cell fusion and viral replication, with effective concentrations (EC50) ranging from 200 to 700 nM against multiple HIV strains .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity. It has been tested against methicillin-resistant Staphylococcus aureus (MRSA) and exhibited growth inhibition with a minimum inhibitory concentration (MIC) as low as 16 µg/mL . Additionally, it has shown potent antifungal activity against Cryptococcus neoformans, with MIC values of ≤0.25 µg/mL .

Anti-inflammatory Effects

This compound has been explored for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation .

Anticancer Potential

The compound's derivatives are being studied for their potential anticancer effects. Research has indicated that certain analogs can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .

The biological activities of this compound are attributed to its interaction with various molecular targets:

- Receptor Binding : Indole derivatives typically bind with high affinity to multiple receptors, which can modulate cellular signaling pathways .

- Enzyme Inhibition : The compound may inhibit enzymes critical for viral replication and inflammatory responses .

- Cellular Pathway Modulation : By affecting key signaling pathways, the compound can alter cellular responses to stress and promote apoptosis in cancer cells .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5,6-Dimethoxyindole | Lacks methyl group at position 1 | Reduced biological activity |

| 1-Methylindole | Lacks methoxy groups | Different chemical properties |

| 5-Methoxy-1-methylindole | Contains only one methoxy group | Altered reactivity and activity |

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Antiviral Efficacy : A study demonstrated that derivatives exhibited potent antiviral activity against HIV strains resistant to conventional treatments .

- Antimicrobial Screening : In a screening campaign for new antimicrobials, this compound showed promising results against MRSA and C. neoformans, indicating its potential as a lead compound for drug development .

- Inflammation Modulation : Research focusing on its anti-inflammatory effects revealed that it could significantly reduce inflammatory markers in vitro .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5,6-dimethoxy-1-methyl-1H-indole, and how can purity be ensured?

- Methodological Answer : The compound is typically synthesized via multi-step protocols involving alkylation, methoxylation, and cyclization. For example, a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is used for functionalizing indole cores, as seen in related indole derivatives . Key steps include:

- Solvent System : PEG-400/DMF mixtures for efficient reaction kinetics .

- Purification : Column chromatography (70:30 ethyl acetate/hexane) followed by recrystallization to achieve >97% purity .

- Validation : 1H/13C NMR and HRMS are critical for confirming structure and purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H NMR identifies methoxy (δ 3.8–4.0 ppm) and methyl groups (δ 2.5–3.0 ppm). 13C NMR resolves aromatic carbons (δ 100–150 ppm) and oxygenated substituents .

- X-ray Crystallography : Orthorhombic crystal systems (space group Pbca) with unit cell parameters (e.g., a = 17.0768 Å, b = 7.7232 Å) provide definitive structural confirmation .

- HRMS : Molecular ion peaks (e.g., m/z 235.23 for methyl esters) validate molecular formulas .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for substituted indoles?

- Methodological Answer : Discrepancies in NMR shifts or crystallographic parameters may arise from substituent electronic effects or polymorphism. Strategies include:

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., methyl 5,6-dimethoxy-1H-indole-2-carboxylate) .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and optimize geometries .

- Variable-Temperature NMR : Resolves dynamic effects like rotameric equilibria .

Q. What strategies improve the oxidative stability of this compound during storage?

- Methodological Answer : The compound’s methoxy groups may undergo demethylation under acidic/oxidative conditions. Mitigation approaches:

- Inert Atmosphere : Store under argon or nitrogen to prevent O2/H2O exposure .

- Antioxidants : Add 0.1% BHT to solutions to suppress radical-mediated degradation .

- Low-Temperature Storage : –20°C in amber vials to minimize photodegradation .

Q. How can structure-activity relationships (SAR) be explored for this compound derivatives?

- Methodological Answer :

- Functional Group Modulation : Introduce substituents (e.g., halogens, amides) at the 3-position via Pd-catalyzed cross-coupling .

- Biological Assays : Test derivatives for receptor binding (e.g., serotonin receptors) or enzyme inhibition (e.g., monoamine oxidase) .

- Computational Docking : AutoDock Vina predicts binding affinities to target proteins .

Q. What experimental designs optimize reaction yields for challenging indole functionalizations?

- Methodological Answer : Low yields (e.g., 22–42% in CuAAC reactions ) can be improved via:

- Design of Experiments (DoE) : Vary catalyst loading (0.5–5 mol% CuI), solvent polarity (DMF vs. THF), and temperature (RT vs. 60°C) .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2 hours vs. 12 hours) .

- Flow Chemistry : Enhances reproducibility for scale-up .

Q. How do solubility challenges impact formulation of this compound for in vivo studies?

- Methodological Answer : The compound’s hydrophobicity (logP ~2.5) necessitates:

- Co-Solvent Systems : Use DMSO/PEG-400 (1:4) for aqueous compatibility .

- Nanoparticle Encapsulation : PLGA nanoparticles improve bioavailability .

- Prodrug Synthesis : Introduce phosphate esters for enhanced water solubility .

Q. Tables

Table 1 : Key Spectral Data for this compound Derivatives

Table 2 : Reaction Optimization Parameters for Indole Synthesis

| Variable | Range Tested | Optimal Condition | Yield Improvement | Source |

|---|---|---|---|---|

| Catalyst (CuI) | 0.5–5 mol% | 2 mol% | 42% → 55% | |

| Solvent | DMF, PEG-400, THF | PEG-400/DMF (1:1) | 22% → 35% | |

| Temperature | RT, 40°C, 60°C | 60°C | 35% → 48% |

Properties

IUPAC Name |

5,6-dimethoxy-1-methylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-12-5-4-8-6-10(13-2)11(14-3)7-9(8)12/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGGYISXGQOZSJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=CC(=C(C=C21)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406440 | |

| Record name | 1H-Indole, 5,6-dimethoxy-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80639-40-3 | |

| Record name | 1H-Indole, 5,6-dimethoxy-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.